7-(5-Bromothiophen-2-yl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-BROMOTHIOPHEN-2-YL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a triazolopyrimidine core. Compounds of this class are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-BROMOTHIOPHEN-2-YL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromothiophene Moiety: This step might involve a coupling reaction, such as Suzuki or Stille coupling, using a bromothiophene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could target the triazolopyrimidine core or the bromothiophene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent against various pathogens.
Antiviral Agents: Research into its efficacy against viral infections.
Medicine
Anticancer Agents: Investigation into its potential as an anticancer agent, targeting specific cancer cell lines.
Industry
Pharmaceuticals: Use in the development of new drugs.
Mechanism of Action
The mechanism of action of 7-(5-BROMOTHIOPHEN-2-YL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE would depend on its specific biological activity. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of signaling pathways, such as apoptosis or cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
7-(5-BROMOTHIOPHEN-2-YL)-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Similar structure but lacks the methoxy group.
7-(5-CHLOROTHIOPHEN-2-YL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of both the bromothiophene and methoxyphenyl groups in 7-(5-BROMOTHIOPHEN-2-YL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE might confer unique properties, such as enhanced biological activity or specific binding affinities.
Properties
Molecular Formula |
C16H11BrN4OS |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
7-(5-bromothiophen-2-yl)-2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H11BrN4OS/c1-22-12-5-3-2-4-10(12)15-19-16-18-9-8-11(21(16)20-15)13-6-7-14(17)23-13/h2-9H,1H3 |
InChI Key |
QNMXIKAMPTZISY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.